Boc-N-Me-Ser-OH

Malaria Antiparasitic Drug Discovery

Peptide chemists requiring backbone N-methylation for improved proteolytic stability face multi-step post-synthetic modifications. Boc-N-Me-Ser-OH (CAS 101772-29-6) provides a pre-installed N-methyl group with Boc-protected amine for direct SPPS incorporation. • Eliminates need for post-synthetic N-alkylation at serine residues • Free hydroxymethyl side chain enables O-glycosylation, phosphorylation, or probe conjugation • Exhibits in vitro antiplasmodial activity vs. drug-resistant P. falciparum (K1, K2, 3D7) Supplied as crystalline solid (mp 83-87°C, ≥98% purity) with ambient shipping. Bulk quantities available.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 101772-29-6
Cat. No. B558133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Ser-OH
CAS101772-29-6
Synonyms101772-29-6; Boc-N-methyl-L-serine; Boc-N-Me-Ser-OH; (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoicacid; Boc-N-a-methyl-L-serine; N-Boc-N-methyl-L-serine; L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-; Boc-L-Meser-OH; PubChem23472; Boc-N-|A-methyl-L-serine; Boc-N-alpha-methyl-L-serine; 15552_ALDRICH; SCHEMBL626316; 15552_FLUKA; CTK8B7993; MolPort-003-926-854; NJQGIDVCNBZXLG-LURJTMIESA-N; ZINC2384814; ANW-59091; AM82239; VA50168; methylN-(tert-butoxycarbonyl)-L-serine; AJ-35128; AK-49205; KB-48382
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CO)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
InChIKeyNJQGIDVCNBZXLG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-L-serine: N-Methyl Serine Building Block


Boc-N-methyl-L-serine (CAS 101772-29-6, synonym Boc-N-Me-Ser-OH) is a non-proteinogenic, N-α-methylated L-serine derivative protected at the amino terminus with a tert-butyloxycarbonyl (Boc) group [1]. It is a crystalline solid (melting point 83–87 °C; optical rotation [α]D -33±2° (c=1, MeOH)) with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol . As a member of the protected N-methylated amino acid class, this compound is a specialized building block primarily utilized in solution-phase and solid-phase peptide synthesis to introduce backbone N-methyl modifications into peptidic sequences .

Boc-protected for iterative SPPS coupling
Pre-installed N-methyl group avoids post-synthetic modification
Serine hydroxyl enables O-derivatization or bioconjugation

Why Boc-N-methyl-L-serine Is Not Interchangeable


Boc-N-methyl-L-serine is not a simple protected serine derivative; it is a functionalized building block that simultaneously provides two orthogonal elements: a Boc-protected amine for iterative coupling/deprotection chemistry, and a pre-installed N-methyl group on the α-nitrogen that cannot be efficiently introduced post-synthetically [1]. In contrast to standard Boc-L-serine, which yields peptides with a free NH hydrogen bond donor at that position, Boc-N-methyl-L-serine eliminates this donor, alters local backbone conformation, and introduces steric bulk that modulates peptide secondary structure, membrane permeability, and susceptibility to proteolytic degradation [2][3]. Furthermore, substituting this compound with other N-methylated amino acids (e.g., Boc-N-methyl-L-alanine or Boc-N-methyl-L-threonine) fundamentally changes the side-chain functionality; the hydroxymethyl group of serine provides a unique nucleophilic handle for O-glycosylation, phosphorylation mimetics, or subsequent derivatization that other N-methylated residues cannot replicate . Generic substitution therefore fails because the combination of N-methylation with the serine side chain is structurally irreplaceable for precise structure-activity relationship (SAR) studies and the design of peptidomimetics with targeted pharmacokinetic properties.

Standard Boc-L-serine

Lacks N-methylation; may alter backbone H-bonding, conformation, and protease susceptibility.

Other N-methyl amino acids (e.g., Boc-N-methyl-L-alanine)

Side-chain mismatch: no hydroxyl group for O-glycosylation, phosphorylation, or probe attachment.

N-Methyl serine with alternative protecting group

Different orthogonal protection may limit compatibility with Fmoc or Alloc strategies.

Boc-N-methyl-L-serine Functional Differentiation


Antiplasmodial Activity Against Drug-Resistant P. falciparum

Boc-N-methyl-L-serine demonstrates direct antiplasmodial activity, inhibiting the in vitro growth of P. falciparum, the causative agent of malaria . Notably, this activity is retained against drug-resistant strains including K1 (chloroquine-resistant), K2 (multi-drug resistant), and 3D7 (chloroquine-sensitive reference strain) . This biological activity is not observed for Boc-L-serine, which serves only as a passive building block with no inherent antiplasmodial effect. The proposed mechanism involves inhibition of hematin biosynthesis, a pathway vital for erythrocyte production and parasite survival .

Antiplasmodial activity
Data to verify
Active against drug-resistant P. falciparum K1, K2, 3D7; Boc-L-serine inactive.
Supports antiparasitic screening context
Source review needed; no reference provided
Malaria Antiparasitic Drug Discovery Plasmodium falciparum

Proteolytic Stability from Backbone N-Methylation

The backbone N-methyl group pre-installed on Boc-N-methyl-L-serine confers significant resistance to proteolytic degradation when this amino acid is incorporated into peptides. Extensive studies on N-methylated peptides demonstrate that N-α-methylation sterically hinders protease access to the adjacent amide bond, dramatically increasing metabolic stability [1][2]. This effect is a class-level property of N-methylated amino acids and directly contrasts with peptides built from standard Boc-L-serine, which retain a hydrogen bond donor at the amide nitrogen and are fully susceptible to protease cleavage .

Proteolytic stability
Class-level
N-Methylation hinders protease access; standard serine-containing peptides susceptible.
Supports protease-resistance context
Class-level inference from N-methylated peptides
Peptidomimetics Proteolytic Stability Drug Metabolism Peptide Half-life

Enhanced Passive Membrane Permeability

The addition of an N-methyl group via Boc-N-methyl-L-serine eliminates a hydrogen bond donor (amide NH) and increases the lipophilicity of the resulting peptide, a modification known to significantly improve passive membrane permeability [1][2]. This effect is critical for enhancing the oral bioavailability of peptide-based drug candidates. In contrast, peptides synthesized with standard Boc-L-serine retain a polar amide NH at that position, contributing to high polarity, lower logP, and poorer passive diffusion across lipid bilayers .

Membrane permeability
Class-level
N-Methyl reduces H-bond donors; increases lipophilicity vs. non-methylated controls.
Supports permeability screening context
PAMPA/Caco-2 class-level data
Membrane Permeability Oral Bioavailability Drug Design PAMPA Caco-2

Conformational Rigidity via N-Methylation

N-Methylation, as provided by Boc-N-methyl-L-serine, introduces steric hindrance that restricts the conformational freedom of the peptide backbone, favoring the adoption of cis-amide bonds and stabilizing specific secondary structures such as β-turns [1][2]. This contrasts with peptides built from Boc-L-serine, which possess greater backbone flexibility and a strong preference for trans-amide bonds, leading to different and often less defined solution conformations . This rigidification is a direct consequence of the N-methyl substituent and is a critical design element for creating conformationally constrained peptidomimetics with enhanced receptor binding affinity and selectivity.

Conformational restriction
Class-level
N-Methyl promotes cis-amide, β-turn stabilization; non-methylated peptides remain flexible trans-amide.
Supports conformational constraint design
NMR evidence; class-level property
Peptide Conformation Structural Biology Drug Design β-Turn Mimetics

Boc-N-methyl-L-serine Research Applications


Antimalarial Lead Compounds Against P. falciparum

Researchers engaged in antimalarial drug discovery should prioritize Boc-N-methyl-L-serine as a starting scaffold due to its demonstrated in vitro antiplasmodial activity against drug-resistant P. falciparum strains (K1, K2, and 3D7) [1]. Its proposed mechanism of inhibiting hematin biosynthesis offers a distinct avenue for therapeutic intervention, differentiating it from building blocks like Boc-L-serine that lack inherent biological activity [1].

Stable and Bioavailable Peptide Therapeutics

Medicinal chemists designing peptide-based drugs with improved oral bioavailability and extended plasma half-life should utilize Boc-N-methyl-L-serine to introduce backbone N-methylation [1][2]. The N-methyl group enhances metabolic stability by hindering protease access and improves passive membrane permeability by reducing hydrogen bonding potential, critical factors for developing effective oral peptide pharmaceuticals [1][2].

Conformationally Constrained Peptidomimetics

Structural biologists and medicinal chemists aiming to rigidify peptide ligands for specific receptor interactions should employ Boc-N-methyl-L-serine. Its N-methyl substituent restricts backbone flexibility and promotes specific secondary structure formation (e.g., β-turns), leading to conformationally constrained peptidomimetics with potentially higher binding affinity and selectivity for their biological targets [1][2].

Peptide Bioconjugation via Serine Hydroxyl

Researchers requiring a post-synthetic modification handle should select Boc-N-methyl-L-serine over other N-methylated amino acids (e.g., Boc-N-methyl-L-alanine). The free primary hydroxyl group on the serine side chain provides a unique nucleophilic site for on-resin or post-synthetic derivatization, such as O-glycosylation for glycopeptide synthesis, phosphorylation to mimic post-translational modifications, or attachment of fluorescent probes and affinity tags [1].

Application
Selection Property
Validation Focus
P. falciparum growth inhibition studies
Reported antiplasmodial activity
Strain panel susceptibility (K1, K2, 3D7)
Peptide stability & permeability research
N-Methylation for protease resistance & membrane permeability
Protease stability assays, PAMPA/Caco-2
Conformationally constrained peptidomimetic design
N-Methyl-induced backbone restriction
NMR conformational analysis, β-turn propensity
Serine hydroxyl-mediated bioconjugation
N-Methyl serine with free hydroxyl handle
O-Glycosylation, phosphorylation, probe attachment

Technical Documentation Hub

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35 linked technical documents
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